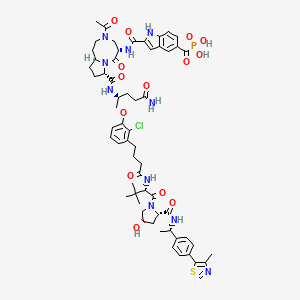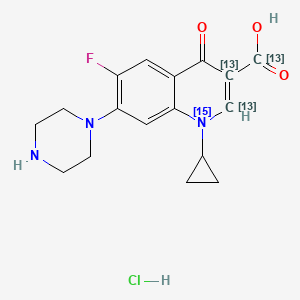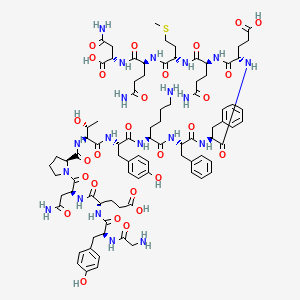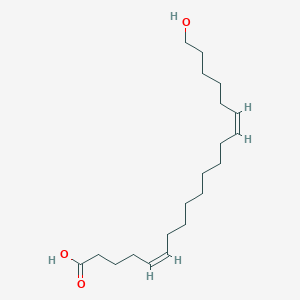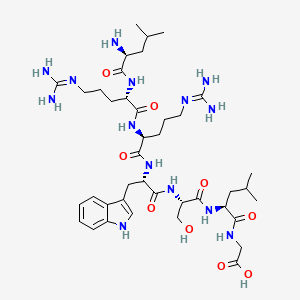
(Trp4)-Kemptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trp4)-Kemptide is a synthetic peptide that is widely used in biochemical research. It is a substrate for protein kinase A, an enzyme that plays a crucial role in various cellular processes. The peptide sequence of this compound is Leu-Arg-Arg-Ala-Ser-Leu-Gly, with tryptophan at the fourth position. This compound is particularly valuable for studying phosphorylation mechanisms and enzyme-substrate interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Trp4)-Kemptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (Trp4)-Kemptide primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This reaction is crucial for studying kinase activity and signal transduction pathways.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP) is the phosphate donor in phosphorylation reactions.
Conditions: The reaction typically occurs in a buffered solution at physiological pH and temperature.
Major Products: The primary product of the phosphorylation reaction is phosphorylated this compound, which can be analyzed using techniques like mass spectrometry or HPLC.
Wissenschaftliche Forschungsanwendungen
(Trp4)-Kemptide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and catalytic mechanisms.
Biology: Helps in understanding cellular signaling pathways involving protein kinase A.
Medicine: Aids in the development of kinase inhibitors for therapeutic purposes.
Industry: Utilized in the production of diagnostic kits and research reagents.
Wirkmechanismus
(Trp4)-Kemptide exerts its effects by serving as a substrate for protein kinase A. The enzyme recognizes the peptide sequence and catalyzes the transfer of a phosphate group from ATP to the serine residue. This phosphorylation event is a key regulatory mechanism in various cellular processes, including metabolism, gene expression, and cell cycle progression.
Vergleich Mit ähnlichen Verbindungen
Kemptide: A peptide with a similar sequence but without the tryptophan residue.
Leu-Arg-Arg-Ala-Ser-Leu-Gly: Another variant used in kinase studies.
Uniqueness: (Trp4)-Kemptide is unique due to the presence of tryptophan at the fourth position, which can influence its interaction with protein kinase A and other proteins. This makes it a valuable tool for studying specific aspects of enzyme-substrate interactions and phosphorylation mechanisms.
Eigenschaften
Molekularformel |
C40H66N14O9 |
|---|---|
Molekulargewicht |
887.0 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47)/t25-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
MSFGAYLGJZPYIQ-PUEDFKRLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


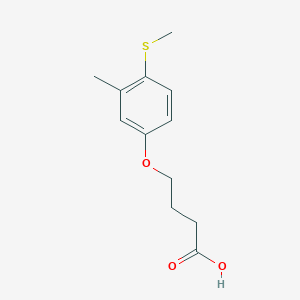
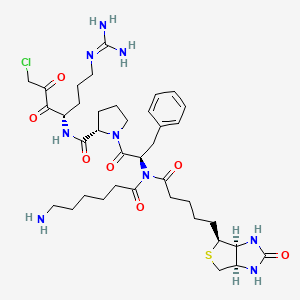


![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
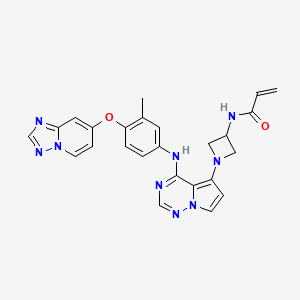
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)

